N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromobenzyl group could be introduced via a nucleophilic substitution reaction . The imidazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The bromine, chlorine, and oxygen atoms would likely create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom on the benzyl group could be replaced via a nucleophilic substitution reaction . The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine and chlorine atoms might make the compound relatively heavy and possibly increase its boiling point .Scientific Research Applications
Angiotensin II Receptor Antagonism
N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is part of a series of nonpeptide angiotensin II receptor antagonists. These compounds, such as DuP 753, have shown potent antihypertensive effects upon oral administration (Carini et al., 1991). They have evolved from imidazole-5-acrylic acid series and demonstrate high affinity for the receptor and good oral activity (Keenan et al., 1993).
Cytotoxicity and Antibacterial Studies
Studies have shown that benzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, including those with the N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid structure, exhibit cytotoxic effects in preliminary in vitro testing on cell lines like Caki-1 (Patil et al., 2011). Additionally, compounds from this category have shown potential antimicrobial activity, as observed in some novel imidazole bearing isoxazole derivatives (Maheta et al., 2012).
Synthesis and Chemical Properties
Research has explored various synthetic approaches to the imidazole scaffold, which includes derivatives of N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid. These approaches aim to develop diversified libraries of imidazole derivatives for various applications (Loubidi et al., 2016). Additionally, research into the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives, which share a similar structure, provides insights into the broader chemical properties and potentials of these compounds (Chornous et al., 2011).
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety measures. The presence of bromine and chlorine atoms suggests that the compound could be hazardous and potentially toxic. Therefore, it should be handled with care, using appropriate personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna . The interaction with DNA is critical for the design of drugs that target biological activities like transcription, replication, and translation of particular genes .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with dna via the minor groove binding . This interaction can influence the transcription, replication, and translation of genes, thereby affecting the function of cells .
Biochemical Pathways
Given its potential interaction with dna, it can be inferred that this compound may influence various biochemical pathways that are regulated by the transcription, replication, and translation of genes .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the lipophilic character of the compound could influence its bioavailability.
Result of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by their lipophilic character, which can affect their interaction with bacterial strains .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRSVWUSJGAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid |
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